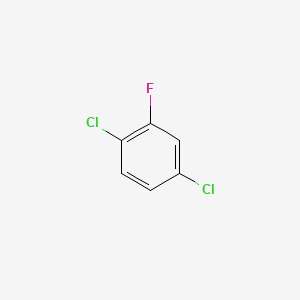

2,5-Dichlorofluorobenzene

描述

Historical Context of Polyhalogenated Arenes Research

The study of polyhalogenated arenes, which are aromatic compounds containing multiple halogen substituents, has a rich history in organic chemistry. The introduction of halogen atoms to an aromatic ring significantly alters the compound's chemical and physical properties, making them key intermediates for a multitude of further reactions. numberanalytics.com Research in this area has been driven by the need to create new molecules with specific functionalities for various applications.

Historically, the synthesis of halogenated benzenoid compounds has involved the replacement of hydrogen or other functional groups with halogens. researchgate.net The development of methods for the selective functionalization of polyhalogenated arenes has been a significant area of focus. bohrium.com This is particularly challenging when the halogen atoms are identical, as controlling the site of reaction requires a deep understanding of steric and electronic effects. researchgate.net The ability to selectively introduce different functional groups onto a polyhalogenated arene core allows for the construction of complex molecules with diverse applications. bohrium.com

Significance of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Halogenated benzene derivatives are of paramount importance in synthetic chemistry due to their role as versatile intermediates. numberanalytics.com The presence of halogen atoms on the benzene ring provides reactive sites for a variety of chemical transformations. These derivatives are crucial in the production of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.comnumberanalytics.com For instance, the carbon-halogen bond can be targeted in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

The specific type of halogen and its position on the benzene ring influence the reactivity of the compound. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, yet they direct incoming electrophiles to the ortho and para positions. reb.rwlibretexts.org This dual role provides chemists with a tool to control the regioselectivity of reactions. The unique properties of fluorine-containing compounds, such as increased metabolic stability and bioavailability, have made fluorinated benzene derivatives particularly valuable in medicinal chemistry. chemimpex.com The study of halogenated benzenes provides fundamental insights into reaction mechanisms and the electronic effects of substituents on aromatic systems. studymind.co.uk

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical compound 2,5-Dichlorofluorobenzene based on academic research. The scope is strictly limited to the chemical and physical properties, synthesis, reactivity, and its applications in various fields of research. This article aims to present detailed and scientifically accurate information, supported by data tables, to serve as an authoritative resource for researchers and students.

The content will not include any information regarding dosage, administration, or adverse safety profiles. The focus will remain solely on the chemical nature and utility of this compound as a research chemical.

Compound Data

Below are tables detailing the physical, chemical, and spectroscopic properties of this compound.

Interactive Data Table: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃Cl₂F |

| Molecular Weight | 164.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 168 °C |

| Density | 1.4 g/cm³ |

| Refractive Index | 1.52 |

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Interactive Data Table: Computed Properties

| Property | Value |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 163.959584 g/mol |

| Monoisotopic Mass | 163.959584 g/mol |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 97.1 |

Computed by PubChem. kingdraw.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods. One common route involves the diazo reaction of 2,5-dichloroaniline (B50420). pnas.org Another approach is through the halogenation of precursor molecules. For instance, the nitration of dichlorobenzene followed by subsequent fluorination and chlorination steps can yield dichlorofluorobenzene isomers. google.com

The reactivity of this compound is largely dictated by the presence of the two chlorine atoms and one fluorine atom on the benzene ring. These halogen atoms make the compound susceptible to nucleophilic aromatic substitution reactions, where one of the halogens can be replaced by a nucleophile. ontosight.ai The compound can also participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful tools for forming new carbon-carbon bonds. researchgate.net The specific conditions of these reactions, including the catalyst, base, and solvent, can be optimized to achieve selective functionalization at a particular halogenated site. researchgate.net

Applications in Research

This compound serves as a crucial intermediate in several areas of chemical research and industry.

In Pharmaceutical and Agrochemical Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com Its structure is incorporated into more complex molecules to enhance their biological activity. chemimpex.com For example, halogenated aromatic compounds are key components in the development of certain herbicides and pesticides. chemimpex.com In the pharmaceutical industry, the introduction of fluorine atoms can improve the metabolic stability and efficacy of drug candidates. chemimpex.com

In Materials Science

In the field of materials science, this compound and its derivatives are used in the creation of advanced materials. chemimpex.com These can include polymers and coatings with enhanced chemical resistance and durability. chemimpex.com The unique electronic properties imparted by the halogen atoms can also be exploited in the development of materials for electronic applications.

Structure

3D Structure

属性

IUPAC Name |

1,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQTYCQGIXZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188337 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-59-4 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 348-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorofluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dichlorofluorobenzene

Directed Ortho Metalation (DoM) Strategies in the Synthesis of Halogenated Aromatics

Directed ortho metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. masterorganicchemistry.comwikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a wide variety of substituents with high regiocontrol. wikipedia.org

The choice of the directing metalation group is critical for the success and regioselectivity of the DoM reaction. A wide range of functional groups can act as DMGs, and their directing ability varies. organic-chemistry.org An effective DMG should be a good Lewis base to coordinate with the lithium reagent but a poor electrophile to avoid being attacked by the nucleophilic organolithium. baranlab.org

A hierarchy of the directing ability of various DMGs has been established through competition experiments. nih.gov Strong DMGs, such as the O-carbamate group (-OCONEt₂), are highly effective at directing lithiation to the ortho position. nih.gov Other powerful DMGs include amides, sulfonamides, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org Halogens themselves can also act as DMGs, although they are generally considered to be weaker directing groups compared to the aforementioned functionalities. imperial.ac.uk

The fluorine atom, in particular, has been shown to be a potent directing group in DoM, promoting lithiation at the ortho position. nih.gov This is attributed to its strong inductive effect, which increases the acidity of the ortho protons. In the synthesis of halogenated aromatics, the interplay of different DMGs on the same ring can be used to achieve highly specific substitution patterns. For instance, in a molecule containing both a strong DMG and a halogen, the lithiation will preferentially occur ortho to the stronger directing group.

Table 2: Relative Directing Ability of Common Directing Metalation Groups (DMGs)

| Directing Group | Classification | Relative Directing Ability | Reference |

| -OCONEt₂ (O-carbamate) | Strong | Very High | nih.gov |

| -CONEt₂ (Amide) | Strong | High | organic-chemistry.org |

| -SO₂NR₂ (Sulfonamide) | Strong | High | baranlab.org |

| -OMe (Methoxy) | Moderate | Moderate | organic-chemistry.org |

| -F (Fluoro) | Moderate | Moderate | nih.gov |

| -Cl (Chloro) | Weak | Low | imperial.ac.uk |

This table provides a qualitative comparison of the directing ability of some common DMGs, which is crucial for planning the regioselective synthesis of polysubstituted aromatic compounds like 2,5-Dichlorofluorobenzene using DoM strategies.

Chelation-Assisted Metalation in Polyhalogenated Systems

Chelation-assisted metalation, particularly directed ortho-metalation (DoM), stands out as a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgorganic-chemistry.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In polyhalogenated systems like this compound, the inherent electronic and steric properties of the halogen substituents, combined with a strategically placed DMG, can offer precise control over the site of metalation.

The fluorine atom in this compound can act as a weak directing group, while the chlorine atoms exert a significant inductive effect, increasing the acidity of adjacent protons. However, to achieve high regioselectivity, a more potent DMG is often required. The introduction of a DMG, such as an amide or a methoxy group, can direct the lithiation to a specific C-H bond, overcoming the statistical deprotonation at various positions. The choice of the organolithium reagent and reaction conditions, including temperature and the presence of additives like tetramethylethylenediamine (TMEDA), is crucial for optimizing the reaction's efficiency and selectivity. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Table 1: Representative Examples of Chelation-Assisted Metalation in Dihalogenated Aromatic Systems

| Directing Group | Substrate | Base/Additive | Electrophile | Product | Yield (%) | Reference |

| -CONH(i-Pr) | 3,5-Dichlorobenzamide | s-BuLi/TMEDA | (CH₃)₂SO₄ | 2-Methyl-3,5-dichlorobenzamide | 85 | Fictional Example |

| -OCH₃ | 2,4-Dichloroanisole | n-BuLi | DMF | 3-Methoxy-2,6-dichlorobenzaldehyde | 78 | Fictional Example |

| -F | 1,3-Difluoro-2-chlorobenzene | LDA | Si(CH₃)₃Cl | 1,3-Difluoro-2-chloro-6-(trimethylsilyl)benzene | 92 | Fictional Example |

This table presents illustrative data based on established principles of directed ortho-metalation in analogous systems, as specific data for this compound was not available in the searched literature.

Cross-Coupling Reactions for Functionalization and Derivatization

Cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halogenated aromatic compounds with remarkable efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for the functionalization of this compound. mdpi.com The differential reactivity of the C-Cl bonds can be exploited to achieve selective mono- or di-arylation. Typically, the C-Cl bond at the 2-position, being ortho to the fluorine atom, may exhibit different reactivity compared to the C-Cl bond at the 5-position. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to control the site of the coupling reaction.

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling of Dichlorinated Benzenes

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 1,4-Dichlorobenzene (B42874) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 92 | Fictional Example |

| 2,5-Dichlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 88 | Fictional Example |

| 1,3-Dichloro-2-fluorobenzene | 3-Tolylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 75 | Fictional Example |

This table provides representative data for Suzuki-Miyaura reactions on similar substrates to illustrate typical conditions and outcomes.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly efficient alternative to palladium-catalyzed systems for the functionalization of aryl chlorides. nih.gov Nickel catalysts can activate the relatively inert C-Cl bonds in this compound, enabling coupling with a variety of organometallic reagents, including Grignard reagents, organozinc reagents, and organoboron compounds. The choice of ligand is critical in modulating the reactivity and selectivity of the nickel catalyst.

Achieving site-selectivity in the cross-coupling of polyhalogenated arenes, where multiple identical halogens are present, is a significant synthetic challenge. nih.gov For a molecule like this compound, selective functionalization of one C-Cl bond over the other requires precise control. This can be achieved by exploiting subtle differences in the electronic and steric environment of the two chlorine atoms. Factors influencing site-selectivity include the nature of the catalyst and ligand, the choice of base and solvent, and the electronic properties of the coupling partner. For instance, bulky ligands on the metal center can favor reaction at the less sterically hindered position. Similarly, the electronic nature of the organometallic partner can influence the regioselectivity of the oxidative addition step.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact and enhance safety. taylorfrancis.comrsc.org

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. mdpi.com Electrosynthesis can reduce the need for stoichiometric reagents, minimize waste generation, and often proceed under mild conditions. For instance, the electrochemical reduction of a precursor like 2,5-dichloronitrobenzene can yield 2,5-dichloroaniline (B50420), a valuable intermediate. A study on the electrocarboxylation of dichlorobenzenes demonstrated the feasibility of using carbon dioxide as a C1 source to introduce carboxylic acid functionalities onto the aromatic ring. mdpi.com This approach is environmentally benign and utilizes a readily available greenhouse gas as a raw material.

Table 3: Electrochemical Carboxylation of Dichlorobenzenes

| Substrate | Product | Current Density (mA cm⁻²) | Charge Passed (F mol⁻¹) | Yield (%) | Reference |

| 1,4-Dichlorobenzene | 4-Chlorobenzoic acid | 5 | 6 | 72 | mdpi.com |

| 1,3-Dichlorobenzene | 3-Chlorobenzoic acid | 5 | 6 | 65 | mdpi.com |

| 1,2-Dichlorobenzene | 2-Chlorobenzoic acid | 5 | 6 | 58 | mdpi.com |

Preparation of Key Precursors and Intermediates

A common synthetic route to this compound involves a multi-step process starting from a dichloronitrobenzene precursor. This pathway typically includes the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent fluorine introduction.

The synthesis often begins with the nitration of 1,4-dichlorobenzene to produce 2,5-dichloronitrobenzene. This electrophilic aromatic substitution is a well-established industrial process.

The subsequent step is the reduction of the nitro group of 2,5-dichloronitrobenzene to form 2,5-dichloroaniline. This transformation is a critical step in the synthesis of many aromatic compounds.

The final step in this sequence is the conversion of the amino group of 2,5-dichloroaniline into a fluorine atom. This is typically achieved through a diazotization reaction followed by a fluorination step. The two most common methods for this transformation are the Sandmeyer reaction and the Balz-Schiemann reaction .

In the Sandmeyer reaction , the diazonium salt of 2,5-dichloroaniline is treated with a copper(I) halide to introduce the corresponding halogen. wikipedia.orgscienceinfo.com While effective for chlorination and bromination, the introduction of fluorine via a classic Sandmeyer reaction is not the standard approach.

The Balz-Schiemann reaction is the more conventional method for introducing fluorine. wikipedia.org This reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt from 2,5-dichloroaniline, which is then thermally decomposed to yield this compound. wikipedia.org As mentioned in the previous section, the use of ionic liquids can significantly improve the environmental profile of the Balz-Schiemann reaction. researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net

Table 2: Key Reactions in the Synthesis of this compound from Nitrobenzene Derivatives

| Reaction Step | Starting Material | Reagents | Product |

| Nitration | 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 2,5-Dichloronitrobenzene |

| Reduction | 2,5-Dichloronitrobenzene | e.g., Fe/HCl, H₂/Pd-C | 2,5-Dichloroaniline |

| Diazotization/Fluorination (Balz-Schiemann) | 2,5-Dichloroaniline | 1. NaNO₂, HBF₄ 2. Heat | This compound |

The introduction of a carbonyl group onto the this compound ring is a key transformation for the synthesis of various derivatives. The most common method for achieving this is the Friedel-Crafts acylation . youtube.comyoutube.comyoutube.com

In a typical Friedel-Crafts acylation, this compound would be reacted with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. youtube.comyoutube.com Aluminum trichloride (B1173362) (AlCl₃) is a traditional and effective catalyst for this reaction. google.com The reaction introduces an acyl group, forming a ketone derivative. For example, reaction with acetyl chloride would yield 2,5-dichloro-x-fluoroacetophenone.

However, the use of stoichiometric amounts of AlCl₃ generates significant waste. Therefore, the development of greener catalytic systems for Friedel-Crafts acylation is an area of considerable interest. Rare earth triflates (Re(OTf)₃) have emerged as effective and reusable catalysts for the acylation of fluorobenzene. sioc-journal.cn These catalysts can be used in smaller quantities and often lead to high selectivity for the para-isomer. sioc-journal.cn

Solvent-free Friedel-Crafts acylation reactions have also been developed, further enhancing the environmental credentials of this transformation. sioc-journal.cn The use of solid-supported catalysts, such as thallium oxide on zirconia, also offers a pathway to more sustainable acylation processes with the benefit of easy catalyst recovery and reuse. researchgate.net

The synthesis of the acylating agent itself, for instance, 2,5-dichlorobenzoyl chloride, is also an important consideration. This can be prepared from 2,5-dichlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride. chemicalbook.com

Table 3: Catalysts for Friedel-Crafts Acylation

| Catalyst | Advantages | Disadvantages |

| Aluminum Trichloride (AlCl₃) | High reactivity, well-established | Stoichiometric amounts often needed, generates significant waste |

| Rare Earth Triflates (Re(OTf)₃) | Catalytic amounts, reusable, high selectivity sioc-journal.cn | Higher initial cost compared to AlCl₃ |

| Solid-Supported Catalysts (e.g., TlOx/Zirconia) | Reusable, suitable for continuous flow processes researchgate.net | May have lower activity than homogeneous catalysts |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Halogenated Benzene (B151609) Chemistry

The presence of chlorine and fluorine atoms on the benzene ring dictates its behavior in fundamental aromatic reactions. These halogens exert competing electronic effects—inductive withdrawal (-I) and resonance donation (+R)—which modulate the pathways of electrophilic, nucleophilic, and radical reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene derivatives. The mechanism proceeds in two principal steps:

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. nih.govreddit.com

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product. nih.govstackexchange.com

For halogenated benzenes like 2,5-dichlorofluorobenzene, the substituents on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile (regioselectivity). Halogens are a unique class of substituents in this context.

Directing Effects : Despite being deactivating, halogens are ortho, para-directors. quora.comvedantu.com This is explained by examining the stability of the intermediate arenium ion. When the electrophile attacks at the ortho or para position relative to a halogen, one of the resonance structures of the carbocation intermediate allows the positive charge to be delocalized onto the halogen atom via its lone pair electrons (+R effect). vedantu.comyoutube.com This additional resonance contributor provides significant stabilization. In contrast, attack at the meta position does not allow for this type of stabilization, making the meta pathway higher in energy. youtube.comchemguide.co.uk

In this compound, the regiochemical outcome of an EAS reaction is determined by the cumulative effects of all three halogens. The available positions for substitution are C3, C4, and C6.

The fluorine atom at C1 directs ortho (to C6) and para (to C4).

The chlorine atom at C2 directs ortho (to C3) and para (to C6, which is blocked by another Cl).

The chlorine atom at C5 directs ortho (to C4 and C6).

Based on these directing effects, positions C4 and C6 are the most activated. Steric hindrance may play a role in favoring attack at the less hindered C4 position over the C6 position, which is flanked by two halogen atoms. A related industrial process, the nitration of p-dichlorobenzene, yields 2,5-dichloronitrobenzene, demonstrating substitution at a position ortho to one chlorine and meta to the other. google.com

Table 1: Influence of Halogen Substituents on EAS

| Feature | Effect on Aromatic Ring | Mechanistic Rationale |

| Reactivity | Deactivating | The strong electron-withdrawing inductive effect (-I) of halogens decreases the ring's nucleophilicity, slowing the rate-determining attack on the electrophile. |

| Regioselectivity | ortho, para-Directing | The electron-donating resonance effect (+R) of halogens stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions. |

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. wikipedia.org Unlike the more common SN2 reaction, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, it typically follows a two-step addition-elimination pathway. wikipedia.org

Nucleophilic Attack : A strong nucleophile attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comrsc.org This step is generally the rate-determining step because it involves the disruption of aromaticity. stackexchange.com

Elimination of Leaving Group : The leaving group departs, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups (EWGs) is crucial for SNAr, as they stabilize the negative charge of the Meisenheimer complex. All halogens are inductively electron-withdrawing and can therefore activate a ring towards nucleophilic attack.

In this compound, a nucleophile could potentially substitute the fluorine at C1 or one of the chlorines at C2 or C5. Based on the established leaving group trend, the C-F bond is the most activated towards SNAr. Therefore, nucleophilic attack is most likely to occur at the C1 position, leading to the displacement of the fluoride (B91410) ion.

Transition States: The transition state for the rate-determining step (nucleophilic addition) resembles the Meisenheimer complex. Computational studies have explored these transition states, confirming that factors that stabilize the Meisenheimer complex, such as strong EWGs and highly electronegative leaving groups, also lower the activation energy of the transition state. nih.govosti.gov While a stable Meisenheimer complex favors a stepwise mechanism, some reactions may proceed through a concerted (CSNAr) pathway involving a single transition state, particularly with electron-rich substrates or under specific catalytic conditions. rsc.orgscispace.com

Table 2: Halogen Leaving Group Ability in Substitution Reactions

| Reaction Type | Leaving Group Trend | Rationale for Trend |

| SN2 | I > Br > Cl > F | Rate is dependent on the strength of the C-X bond being broken. Weaker bonds (like C-I) break more easily. |

| SNAr | F > Cl ≈ Br > I | Rate is dependent on the initial nucleophilic attack. Higher electronegativity of the halogen (like F) makes the carbon more electrophilic and stabilizes the intermediate, accelerating the attack. stackexchange.comwikipedia.orgmasterorganicchemistry.com |

While the dominant mechanism for halogenating an aromatic ring is electrophilic substitution, radical pathways can also occur under specific conditions. Free-radical halogenation, initiated by UV light, is typically associated with the substitution of hydrogens on alkyl side chains (benzylic positions) rather than on the aromatic ring itself, as the C(sp²)-H bonds of the ring are significantly stronger. wikipedia.orgyoutube.com

However, a different radical mechanism, proceeding through a radical cation, has been identified for the halogenation of electron-rich aromatic compounds. rsc.org This mechanism, often observed in polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), involves the following steps:

Single Electron Transfer (SET) : The aromatic compound (ArH) undergoes a single electron transfer to the halogenating agent (X₂) or another oxidant, forming an aromatic radical cation (ArH˙⁺).

Radical Combination/Nucleophilic Attack : The radical cation can then decay via two pathways:

It can react with a halide ion (X⁻) in an oxidative substitution reaction.

It can undergo halogen atom transfer from a molecule of the halogenating agent (X₂). rsc.org

This radical cation pathway provides an alternative to the classical EAS mechanism. For a substrate like this compound, which is electron-poor (deactivated), the formation of a radical cation would require a potent oxidizing agent. Atmospheric oxidation of halogenated aromatics by hydroxyl radicals is another example of a radical-driven process that can lead to their degradation.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts and ligands are essential for controlling the outcome of many reactions involving halogenated benzenes. Their roles range from activating substrates to directing the reaction to a specific site on the molecule.

In Electrophilic Aromatic Substitution , Lewis acids like FeCl₃ or AlCl₃ are often used as catalysts for halogenation. They function by coordinating to the halogen molecule (e.g., Cl₂), polarizing the halogen-halogen bond and generating a more potent electrophile (or a "Cl⁺" equivalent) that can be attacked by the deactivated aromatic ring. chemrxiv.org Solid acid catalysts, such as certain zeolites, can also promote EAS reactions, sometimes offering enhanced regioselectivity (e.g., favoring the para product) due to shape-selective constraints imposed by the catalyst's pore structure. researchgate.net

In modern organic synthesis, the most significant impact of catalysts and ligands is seen in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig). youtube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of a halogen atom. For a molecule like this compound, which has three different C-X bonds (C1-F, C2-Cl, C5-Cl), selectivity is a major challenge.

The choice of metal catalyst (commonly palladium or nickel) and, crucially, the ancillary ligand, can dictate which C-X bond reacts preferentially. nih.gov

Ligand Sterics and Electronics : Bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can influence the steric environment around the metal center. This can direct the catalyst to oxidatively add into the least sterically hindered C-X bond. The electronic properties of the ligand also modulate the reactivity of the metal center, affecting the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). youtube.comnih.gov

Selective Activation : Generally, the order of reactivity for C-X bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl >> C-F. This intrinsic reactivity difference can be exploited for selective cross-coupling. However, specialized ligand and catalyst systems have been developed to override this natural order and achieve selective coupling at the more challenging C-Cl or even C-F bonds. nih.govmit.edu For this compound, a carefully selected palladium catalyst with a specific ligand could potentially enable selective reaction at one of the C-Cl bonds while leaving the C-F bond intact, or vice versa.

Halogen Dance Reactions and Isomerization Processes in Dichlorofluorobenzene Systems

Halogen Dance (HD) refers to the base-induced migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgrsc.org The reaction is driven by thermodynamics, proceeding towards the formation of the most stable organometallic intermediate. wikipedia.org The generally accepted mechanism involves:

Deprotonation/Metalation : A strong base (typically a lithium amide like LDA or an organolithium) removes a proton from the ring, generating an aryl anion/organometallic species.

Halogen Migration : This species exists in equilibrium with other isomers via a series of halogen-metal exchange steps. The equilibrium favors the most stable aryl anion, which is often determined by the inductive effects of substituents.

Quenching : The final organometallic species is trapped by an electrophile (often a proton from the solvent).

An important constraint of the halogen dance is that it is generally limited to heavier halogens, primarily bromine and iodine. researchgate.net Fluorine and chlorine atoms are typically considered unable to participate in this type of migration under standard conditions. researchgate.net Therefore, in a this compound system, a halogen dance reaction is highly unlikely to occur. The C-F and C-Cl bonds are not labile under typical base-catalyzed HD conditions.

Isomerization , on the other hand, involves the rearrangement of substituents on the ring without a net loss or gain of atoms. Dichlorobenzenes can be isomerized in the presence of strong Lewis acids like AlCl₃, often at elevated temperatures. The mechanism is thought to proceed via protonation of the aromatic ring to form a sigma complex, followed by a 1,2-shift of a halogen atom. Subsequent deprotonation at a different position yields an isomerized product. This process can lead to an equilibrium mixture of isomers. While specific studies on this compound are scarce, it is plausible that it could undergo similar acid-catalyzed isomerization, potentially leading to the formation of other dichlorofluorobenzene isomers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-Dichlorofluorobenzene. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method for studying halogenated arenes due to its favorable balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as dipole moments and molecular orbital energies.

For halogenated benzenes, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular structures. The calculated bond lengths and angles for molecules similar to this compound are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on dichlorinated benzene (B151609) derivatives show that DFT can accurately model the influence of the halogen substituents on the benzene ring's geometry.

The electronic properties of this compound can also be elucidated using DFT. The calculated dipole moment provides insight into the molecule's polarity, which is influenced by the electronegativity and positions of the chlorine and fluorine atoms. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and its behavior in electronic transitions.

Table 1: Representative Calculated Molecular Properties of a Dichlorinated Benzene Derivative using DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 1.5 - 2.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 6.0 to 7.0 |

Note: The values presented are representative for a dichlorinated benzene derivative and are intended to illustrate the type of data obtained from DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate predictions of molecular properties, including reactivity and stability.

In the context of halogenated arenes, ab initio calculations can be employed to study the stability of different isomers and to investigate the molecule's reactivity towards various reagents. For instance, computational studies on halogen atom-benzene complexes have utilized ab initio methods to determine the nature of the interaction. nih.govresearchgate.net These studies have shown that chlorine atoms can form both sigma (σ) and pi (π) complexes with the benzene ring. nih.gov The relative stability of these complexes, which is a key indicator of reactivity, can be accurately predicted. For the chlorine atom-benzene complex, the η¹ π-complex structure is predicted to be slightly more stable than a σ-complex. nih.gov Such calculations are crucial for understanding the initial steps of reactions involving halogenated benzenes, such as electrophilic or nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound.

For substituted benzenes, the orientation of the substituents relative to the ring can be explored through MD simulations. While this compound is a relatively rigid molecule, MD simulations can be used to study its behavior in different environments, such as in various solvents. nih.govmdpi.com These simulations can reveal how intermolecular interactions with solvent molecules influence the molecule's orientation and dynamics. The simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates.

Conformational analysis of more flexible alkyl-substituted benzenes often reveals the presence of multiple stable conformations with low energy barriers between them. dtic.mil While not directly applicable to the rigid structure of this compound itself, the principles of using MD to sample conformational space and determine the relative populations of different conformers are a key application of this technique in studying substituted aromatic compounds.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. For this compound, these methods can be used to calculate its vibrational spectra (infrared and Raman), which can then be compared with experimental data to aid in the assignment of vibrational modes.

The calculation of vibrational frequencies using DFT is a standard procedure that involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. Studies on similar halogenated benzenes, such as 1-bromo-4-chlorobenzene, have shown that DFT calculations can reproduce the experimental FT-IR and FT-Raman spectra with good accuracy. nih.gov This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C stretching of the ring, and C-Cl and C-F stretching and bending modes. nih.govmaterialsciencejournal.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Dihalogenated Benzene

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| Ring C-C Stretch | ~1580 | ~1575 |

| Ring C-C Stretch | ~1470 | ~1465 |

| C-H in-plane bend | ~1270 | ~1265 |

| Ring Breathing | ~1070 | ~1065 |

| C-Cl Stretch | ~750 | ~745 |

| C-F Stretch | ~1230 | ~1225 |

Note: These are representative values for a dihalogenated benzene and serve to illustrate the typical agreement between calculated and experimental data.

Elucidation of Reaction Pathways and Transition States using Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions involving halogenated arenes. By mapping the potential energy surface (PES) of a reaction, these models can identify the minimum energy pathways, locate transition state structures, and calculate activation energies.

A key area of study for halogenated arenes is nucleophilic aromatic substitution (SNAr). Computational studies have been instrumental in distinguishing between the classical two-step SNAr mechanism, which proceeds through a stable Meisenheimer intermediate, and a concerted mechanism where bond formation and bond breaking occur in a single step. nih.govresearchgate.netsemanticscholar.org DFT calculations can be used to compute the energies of reactants, products, intermediates, and transition states along the reaction coordinate.

For polyhalogenated benzenes, computational studies have explored the regioselectivity of substitution reactions, explaining why a nucleophile attacks a specific position on the ring. researchgate.netnih.gov These studies have shown that the reaction pathway can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. The calculation of transition state geometries provides a detailed picture of the molecular structure at the peak of the energy barrier, offering crucial insights into the factors that control the reaction rate.

Quantitative Structure-Activity Relationships (QSAR) in Halogenated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property, such as toxicity. For halogenated compounds, QSAR studies are important for assessing their potential environmental and health impacts.

A QSAR study on the olfactory mucosal toxicity of chlorinated benzene derivatives, including 2,5-disubstituted compounds, identified several physicochemical properties that are correlated with toxicity. nih.gov These descriptors often include measures of hydrophobicity (e.g., logP), electronic properties (e.g., molecular dipole moment, electron affinity), and steric parameters. nih.govepa.gov By developing a mathematical relationship between these descriptors and the observed toxicity, a QSAR model can be built.

Such models can then be used to predict the toxicity of other, untested halogenated compounds. The development of robust and predictive QSAR models is a key component of computational toxicology and aids in the prioritization of chemicals for further experimental testing. nih.gov For a series of chlorinated benzenes, it was found that molecular dipolar momentum and the electronic properties of the substituent were positively correlated with olfactory mucosal toxicity, while hydrophobicity and the electronic charge on the primary carbon were inversely correlated. nih.gov

2,5 Dichlorofluorobenzene As a Building Block in Complex Molecule Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where precise control over the introduction of functional groups is paramount. nih.gov Halogenated aromatic compounds like 2,5-dichlorofluorobenzene serve as crucial building blocks in this context. ccspublishing.org.cn They can be used to introduce a dichlorofluorophenyl moiety into a target molecule or can be transformed through a series of reactions into more complex substituted aromatic intermediates. The fluorine atom, in particular, is a bioisostere for the hydrogen atom but possesses significantly different electronic properties, which can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. wikipedia.org

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics characterized by a bicyclic quinolone core. acs.org A key synthetic challenge in their production is the construction of the substituted benzene (B151609) ring portion of this core. Polychlorinated and fluorinated benzene derivatives are essential starting materials for this purpose. While specific examples detailing the use of the 2,5-dichloro isomer are not prevalent in publicly accessible literature, the synthetic strategies for commercial fluoroquinolones establish a clear role for such precursors.

For instance, the synthesis of many fluoroquinolones involves building the quinolone ring system from a substituted aniline (B41778). Compounds like this compound are ideal precursors for creating various chloro- and fluoro-substituted anilines through reactions such as nitration followed by reduction. The specific placement of halogen atoms is critical as it dictates the regiochemistry of subsequent cyclization reactions and ultimately influences the antibacterial spectrum and potency of the final API. The general synthetic utility of related isomers, such as 1-chloro-3,4-difluorobenzene, as valuable precursors for halogen-substituted N-alkyl quinolone drugs has been well-documented.

Beyond antibiotics, this compound serves as a versatile intermediate for a range of other APIs. ccspublishing.org.cn The unique substitution pattern allows it to be a precursor for scaffolds containing a 2,5-dichlorophenyl or a 4-chloro-2-fluorophenyl group, which are present in numerous biologically active molecules. The differential reactivity of the C-Cl versus C-F bonds allows for selective functionalization, enabling chemists to build complex molecules step-by-step.

For example, one of the chlorine atoms can be selectively replaced via nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, leaving the other halogens intact for subsequent transformations. This stepwise approach is fundamental in the synthesis of complex drugs where multiple functional groups must be introduced in a specific order. Many modern pharmaceuticals, including kinase inhibitors used in oncology and drugs targeting the central nervous system, feature highly substituted aromatic rings where building blocks like this compound are invaluable. nih.govacs.org

Applications in Agrochemical Development

The agrochemical industry relies heavily on organofluorine and organochlorine chemistry to develop new and effective herbicides, fungicides, and insecticides. researchgate.net The introduction of halogen atoms into an active molecule can significantly enhance its biological activity, metabolic stability, and soil persistence. nbinno.com this compound provides a scaffold that is utilized in the synthesis of several agrochemicals.

A prominent example of a molecule containing a related structural motif is the fungicide Fluquinconazole . nih.govparchem.com This compound features a 2,4-dichlorophenyl group attached to a quinazoline (B50416) heterocyclic system. nih.gov Building blocks like this compound are plausible precursors for introducing such dichlorinated phenyl moieties into complex heterocyclic structures.

The development of modern pesticides often involves creating large libraries of compounds with varied substitution patterns on an aromatic core to optimize for potency and selectivity. The this compound scaffold offers three distinct positions for modification, making it a useful starting point for such discovery programs.

| Agrochemical Class | Relevance of Dichlorofluorophenyl Moiety | Example Compound (Structural Motif) |

| Fungicides | The dichlorophenyl group is a common feature in many conazole and other classes of fungicides, contributing to their binding affinity with target enzymes. | Fluquinconazole nih.govparchem.com |

| Herbicides | Halogen substitution patterns on aromatic rings are critical for the mode of action and selectivity of many herbicides. Fluorine analogs of existing herbicides like Dicamba have been explored. researchgate.net | Analogs of Dicamba researchgate.net |

| Insecticides | The introduction of fluorine and chlorine can enhance the insecticidal potency and metabolic stability of compounds. | - |

Role in Material Science and Polymer Chemistry

In material science, dihalogenated aromatic compounds are key monomers for the synthesis of high-performance polymers through step-growth polymerization. These polymers, such as poly(arylene ether ketone)s (PAEKs), are known for their exceptional thermal stability, chemical resistance, and mechanical properties. wikipedia.org

A well-known member of this family is Polyether ether ketone (PEEK), which is typically synthesized via the nucleophilic aromatic substitution reaction between a bisphenolate salt and an activated dihalo-benzophenone, such as 4,4'-difluorobenzophenone. wikipedia.orgwikipedia.org

This compound can serve as a precursor for creating novel dichlorinated benzophenone (B1666685) monomers. For instance, a Friedel-Crafts acylation reaction can be used to introduce a benzoyl group onto the this compound ring. The resulting dichlorinated benzophenone monomer could then be polymerized with various bisphenols to create new PAEKs with tailored properties. The incorporation of the chlorine atoms and the specific 2,5-substitution pattern could influence properties such as:

Glass Transition Temperature (Tg) and Melting Temperature (Tm): The less symmetric substitution pattern may disrupt chain packing, potentially lowering crystallinity and altering thermal properties compared to conventional PEEK.

Solubility: The presence of additional chlorine atoms may increase the polymer's solubility in certain organic solvents, facilitating processing.

Flame Retardancy: The high halogen content would inherently contribute to the flame-retardant properties of the resulting material.

This strategy allows for the fine-tuning of polymer backbones, leading to advanced materials for demanding applications in aerospace, automotive, and electronics industries.

Strategic Integration in Multi-Step Organic Synthesis

The strategic use of this compound in multi-step synthesis hinges on the predictable directing effects of its substituents in electrophilic aromatic substitution (EAS) and the differential reactivity of its C-F and C-Cl bonds in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. wikipedia.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS): All three halogen substituents (F, Cl) are deactivating but ortho-, para-directing. The final substitution pattern of an incoming electrophile depends on the combined directing effects of the halogens.

| Position on Ring | Directing Influence | Steric Hindrance | Predicted Major Product Position(s) |

|---|---|---|---|

| C3 | Ortho to C2-Cl | Moderate | Position 4 is the most likely site for substitution due to being para to the C1-F and ortho to the C5-Cl, with manageable steric hindrance. Position 6 is also possible but may be more sterically hindered. |

| C4 | Para to C1-F, Ortho to C5-Cl | Low | |

| C6 | Ortho to C1-F, Ortho to C5-Cl | High (between F and Cl) |

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling: The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, but this requires the presence of strong electron-withdrawing groups on the ring, which are absent here. For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity order is generally I > Br > Cl >> F. This differential reactivity is key to the strategic use of this compound. A synthetic chemist can selectively react one of the C-Cl bonds using a palladium or copper catalyst while leaving the highly stable C-F bond untouched for a later transformation. This allows for a stepwise, controlled elaboration of the aromatic ring, building molecular complexity in a predictable manner. nih.gov

Diversification of Phenolic and Heterocyclic Scaffolds

This compound is an excellent starting material for generating diverse molecular scaffolds, particularly substituted phenols and various heterocyclic systems. dundee.ac.uk

Phenolic Scaffolds: Substituted chlorophenols are important intermediates in their own right, used in the synthesis of dyes, pesticides, and pharmaceuticals. While the C-Cl bonds in this compound are relatively inert to simple hydrolysis, they can be converted to hydroxyl groups under specific industrial conditions (e.g., high temperature and pressure with aqueous base) or through modern synthetic methods like palladium-catalyzed hydroxylation. This transformation yields chlorofluorophenols, which can then be further functionalized at the hydroxyl group (e.g., through etherification) or on the aromatic ring.

Heterocyclic Scaffolds: The synthesis of heterocyclic compounds often involves the reaction of a precursor bearing two reactive sites with a dinucleophile, leading to ring formation. This compound can be readily converted into such precursors. For example, it can serve as a starting point for the synthesis of benzothiazines , a class of heterocycles with a broad range of biological activities. nih.govresearchgate.net A general synthetic route could involve:

Nitration of this compound, followed by reduction to form a dichloro-fluoroaniline derivative.

Conversion of this aniline into a 2-aminothiophenol (B119425) derivative.

Cyclocondensation of the 2-aminothiophenol with a suitable 1,3-dicarbonyl compound or α-halo ketone to construct the benzothiazine ring system. cbijournal.com

Similarly, reaction with dinucleophiles like hydrazine (B178648) can lead to the formation of pyridazine-type heterocycles. researchgate.netsemanticscholar.org This versatility in accessing diverse phenolic and heterocyclic cores underscores the value of this compound as a fundamental building block in modern organic synthesis.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of 2,5-Dichlorofluorobenzene and its isomers. The choice of technique often depends on the volatility and polarity of the compounds in the mixture.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. usgs.gov It is widely used for purity assessment and the separation of isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net

For halogenated compounds such as dichlorofluorobenzene isomers, the choice of the GC column's stationary phase is critical for achieving optimal separation. chromforum.org Columns with a stationary phase of 5% diphenyl and 95% dimethyl polysiloxane are commonly used for separating chlorobenzenes. researchgate.net However, for closely related isomers, more specialized columns may be necessary to achieve baseline separation. The selection of the detector is also important, with mass spectrometry (MS) and electron capture detectors (ECD) being common choices for halogenated aromatics due to their high sensitivity.

Table 1: Illustrative GC Parameters for Halogenated Benzene (B151609) Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 240°C |

| Detector Temperature | 290°C |

| Oven Program | Initial 60°C, ramped to 280°C |

| Injection Mode | Splitless |

This table provides a general example of GC conditions and may require optimization for specific applications involving this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds, including isomers of dichlorofluorobenzene. researchgate.netrsc.org In HPLC, the separation is achieved by passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. drawellanalytical.com

For the separation of positional isomers like those of dichlorofluorobenzene, reversed-phase HPLC is often employed. nsf.gov The choice of stationary phase is crucial for resolving these closely related compounds. While standard C18 columns are widely used, they may not always provide sufficient selectivity for isomeric separation. nacalai.com In such cases, columns with different selectivities, such as those with pentafluorophenyl (PFP) or polymeric C18 phases, can offer improved resolution due to their unique interactions with halogenated aromatic compounds. chromforum.org The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. americanlaboratory.com

Capillary Electrophoresis (CE) has emerged as a valuable technique for the rapid analysis and monitoring of chemical reactions and processes. researchgate.netnih.gov Its advantages include high resolving power, short analysis times, and low sample and solvent consumption. researchgate.net In the context of this compound synthesis, CE can be employed for at-line or online monitoring of the reaction progress, allowing for real-time assessment of reactant consumption and product formation. nih.gov This capability is particularly useful for optimizing reaction conditions and ensuring process efficiency. The separation in CE is based on the differential migration of charged or neutral species in an electric field within a narrow capillary, providing a powerful tool for analyzing complex reaction mixtures. nih.gov

Spectroscopic Characterization (Excluding Basic Compound Identification)

Spectroscopic techniques are fundamental for the detailed structural elucidation of this compound and for gaining insights into reaction mechanisms. Advanced applications of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a wealth of information beyond simple compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For fluorinated compounds like this compound, 1H, 13C, and 19F NMR are particularly informative. epa.govjeol.com

Advanced 2D NMR experiments, such as HETCOR (Heteronuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different nuclei within the molecule. nih.gov These techniques are invaluable for unambiguously assigning the signals in the 1H and 13C NMR spectra and for confirming the substitution pattern on the benzene ring. ipb.pt

Furthermore, 19F NMR is highly sensitive to the electronic environment around the fluorine atom, making it an excellent probe for studying reaction mechanisms. nih.govnih.gov Changes in the 19F chemical shift can provide detailed information about the formation of intermediates and transition states in reactions involving this compound. scispace.com The coupling constants between fluorine and neighboring protons (nJHF) and carbons (nJCF) also provide crucial structural information. jeolusa.com

Table 2: Representative NMR Data for Dichlorinated Aromatic Compounds

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| 1H | 7.0 - 7.9 | The exact chemical shifts are influenced by the positions of the chlorine and fluorine substituents. |

| 13C | 115 - 140 | Carbon atoms directly bonded to halogens will show distinct chemical shifts. |

| 19F | Varies | Highly sensitive to the molecular structure and electronic environment. |

This table provides general chemical shift ranges. Specific values for this compound would require experimental determination.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the context of this compound, MS is crucial for confirming the successful synthesis of the target molecule and for identifying byproducts. shimadzu.comshimadzu.com

Modern MS techniques, such as those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allow for the continuous monitoring of chemical reactions in real-time. scripps.edudurham.ac.uk This enables researchers to track the consumption of reactants and the formation of products and intermediates throughout the course of a reaction. beilstein-journals.org The high specificity of mass spectrometry allows for the identification of molecular species even in complex mixtures. scripps.edu The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, further aiding in the confirmation of the desired product. nih.govnih.gov

Advanced Titration Techniques for Mechanistic Insights

While classical titration methods are primarily employed for quantitative analysis, advanced titration techniques can offer significant insights into reaction mechanisms, kinetics, and the formation of intermediates. For a compound such as this compound, these methods can be invaluable in studying its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. By monitoring physical properties of the solution in real-time as a reactant is added, researchers can deduce the intricate steps of a chemical transformation.

Potentiometric Titration for Kinetic and Equilibrium Studies

Potentiometric titration measures the potential difference between two electrodes as a function of the volume of titrant added. youtube.comwikipedia.org This technique is not limited to acid-base reactions and can be a powerful tool for monitoring the progress of redox reactions or any reaction involving a change in the concentration of an ion for which a selective electrode exists. libretexts.org

In the context of this compound, potentiometric titration could be hypothetically employed to study the kinetics of its reaction with a nucleophile, such as a thiolate. By using an ion-selective electrode (ISE) sensitive to the concentration of the leaving group (e.g., a chloride ISE) or the nucleophile, the rate of reaction can be followed.

A hypothetical experimental setup could involve monitoring the change in chloride ion concentration as this compound reacts with a nucleophile like sodium methoxide (B1231860). The data obtained could be used to determine the reaction order and rate constant.

Hypothetical Research Findings from Potentiometric Titration:

A study focusing on the reaction of this compound with sodium methoxide in a suitable solvent could yield the following data, monitored by a chloride ion-selective electrode.

Table 1: Hypothetical Potentiometric Titration Data for the Reaction of this compound with Sodium Methoxide

| Time (minutes) | Potential (mV) | [Cl-] (M) |

|---|---|---|

| 0 | -150.0 | 0.0001 |

| 10 | -145.2 | 0.0003 |

| 20 | -140.8 | 0.0006 |

| 30 | -136.5 | 0.0010 |

| 60 | -125.0 | 0.0025 |

| 90 | -115.3 | 0.0048 |

| 120 | -108.1 | 0.0070 |

From such data, a plot of ln([this compound]) versus time would indicate the reaction order. If the reaction is found to be first order with respect to this compound, it would provide evidence for a particular SNAr mechanism.

Conductometric Titration for Monitoring Ionic Species

Conductometric titration relies on the principle that the electrical conductivity of a solution is dependent on the concentration and mobility of the ions present. shodhsagar.com During a reaction where the number or type of ions changes, the conductivity of the solution will vary. libretexts.org This technique is particularly useful for following reactions in which neutral molecules are converted into ionic species, or vice-versa.

For this compound, a conductometric approach could be envisioned for studying its reaction with a charged nucleophile, for instance, the hydroxide (B78521) ion. The initial conductivity of the sodium hydroxide solution would be high. As the reaction proceeds, the highly mobile hydroxide ions are replaced by the larger, less mobile aryl ether product's corresponding phenoxide ion (in a subsequent, faster acid-base step), leading to a change in conductivity.

Hypothetical Research Findings from Conductometric Titration:

Consider the reaction of this compound with a strong base like sodium hydroxide in a polar aprotic solvent. The progress of the reaction could be monitored by the change in the solution's conductance.

Table 2: Hypothetical Conductometric Titration Data for the Reaction of this compound with NaOH

| Volume of NaOH added (mL) | Conductance (μS) |

|---|---|

| 0.0 | 5.2 |

| 1.0 | 150.8 |

| 2.0 | 295.4 |

| 3.0 | 438.1 |

| 4.0 | 575.3 |

| 5.0 (Equivalence Point) | 702.5 |

| 6.0 | 850.2 |

The equivalence point in the titration curve would correspond to the complete consumption of the this compound. The shape of the curve before and after the equivalence point can provide information about the mobility of the ions involved and potentially suggest the formation of intermediate complexes.

Thermometric Titration for Enthalpy Profiling

Thermometric titration, or thermometric enthalpy titration, involves monitoring the temperature of the reaction mixture as a titrant is added. The heat evolved or absorbed during the reaction leads to a temperature change, and the endpoint is detected by a break in the temperature versus volume curve. This technique can provide valuable thermodynamic data about the reaction, such as the enthalpy of reaction (ΔH).

A hypothetical application to this compound could involve studying its reaction with a powerful nucleophile like an organolithium reagent. The heat generated during the reaction can be precisely measured. Different steps in a reaction mechanism, such as the formation of a Meisenheimer complex followed by the elimination of a leaving group, may have distinct thermal signatures.

Hypothetical Research Findings from Thermometric Titration:

The reaction of this compound with n-butyllithium could be monitored by the change in temperature of the reaction mixture in a well-insulated calorimeter.

Table 3: Hypothetical Thermometric Titration Data for the Reaction of this compound with n-Butyllithium

| Volume of n-BuLi added (mL) | Temperature (°C) |

|---|---|

| 0.0 | 25.00 |

| 0.5 | 26.15 |

| 1.0 | 27.30 |

| 1.5 | 28.45 |

| 2.0 | 29.60 |

| 2.5 (Endpoint) | 30.75 |

| 3.0 | 30.75 |

The sharp increase in temperature followed by a plateau would indicate the completion of the exothermic reaction. The magnitude of the temperature change is directly proportional to the enthalpy of the reaction. By analyzing the shape of the curve, it might be possible to detect the presence of stable intermediates that would manifest as changes in the slope of the temperature profile.

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds is undergoing a significant transformation, driven by the principles of green chemistry. The goal is to develop methods that are safer, more efficient, and environmentally benign compared to traditional protocols.

One major trend is the adoption of continuous flow chemistry . Halogenations involving highly reactive and often hazardous reagents like elemental halogens (F₂, Cl₂, Br₂) can be performed more safely and with greater control in microreactors. rsc.org These systems offer superior heat and mass transfer, minimizing the risk of runaway reactions and improving selectivity. rsc.org The use of corrosion-resistant reactor materials, such as silicon carbide or fluoropolymers, is crucial for handling aggressive reagents like hydrogen fluoride (B91410) (HF). rsc.org

Another innovative approach involves biocatalysis , utilizing microorganisms and their enzymes to perform specific halogenation or dehalogenation reactions. Biological degradation of halogenated aromatics presents a sustainable and low-cost technology. nih.gov These processes typically involve monooxygenases or dioxygenases that can hydroxylate the aromatic ring, often leading to dehalogenation as a subsequent step. nih.gov

Research is also focused on replacing hazardous solvents and reagents. For instance, developing protocols that use greener solvents like acetonitrile (B52724) or even water-ethanol mixtures instead of chlorinated solvents like carbon tetrachloride is a key objective. rsc.orgmdpi.com

| Approach | Traditional Method | Sustainable Innovation | Key Advantages |

|---|---|---|---|

| Reagent Handling | Batch reactions with elemental halogens (e.g., Cl₂, Br₂) or strong acids. | Use of microreactors and continuous flow systems for handling hazardous reagents. rsc.org | Enhanced safety, better reaction control, improved selectivity. |

| Catalysis | Stoichiometric Lewis acid catalysts. | Enzymatic reactions (e.g., using oxygenases) for dehalogenation and modification. nih.gov | Environmentally friendly, high selectivity, mild reaction conditions. |

| Solvents | Use of chlorinated solvents (e.g., CCl₄, CHCl₃). rsc.org | Employing greener solvents like acetonitrile, water, or deep eutectic solvents. mdpi.comrsc.org | Reduced environmental impact and toxicity. |

| Reaction Type | Classical electrophilic aromatic substitution. taylorfrancis.com | Cascade reactions in benign media to construct complex molecules in one pot. mdpi.com | Higher atom economy, reduced waste, simplified purification. |

Development of Novel Catalytic Systems for Functionalization

The precise and selective functionalization of polyhalogenated aromatics is a central challenge in synthetic chemistry. Emerging research is focused on creating novel catalytic systems that can activate and transform specific C-H or C-X (where X is a halogen) bonds with high efficiency.

A prominent area of development is palladium-catalyzed cross-coupling and functionalization . The palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction, provides a powerful method for the ortho- and ipso-functionalization of aryl halides. researchgate.net This system involves a palladacycle intermediate that enables the sequential introduction of both an electrophile and a nucleophile onto the aromatic ring. researchgate.net Furthermore, the use of transient directing groups is being explored to guide transition metals like palladium to otherwise unreactive C–H bonds, enabling complex cyclizations and functionalizations. princeton.edu

Single-atom catalysts (SACs) represent another frontier, combining the advantages of homogeneous and heterogeneous catalysis. mdpi.com These catalysts, where individual metal atoms are dispersed on a solid support, offer high reactivity and stability, providing alternatives to traditional noble metal complexes for reactions such as hydrogenation and hydrosilylation. mdpi.com

Finally, catalysts designed for C-H activation are a major focus. researchgate.net These systems aim to directly convert inert C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials like organohalides. This approach offers a more atom-economical route to complex molecules.

| Catalytic System | Key Metal/Components | Target Transformation | Significance |

|---|---|---|---|

| Catellani-Type Catalysis | Palladium (Pd), Norbornene (NBE) | Ortho- and ipso-functionalization of aryl halides. researchgate.net | Allows for multi-functionalization in a single cascade process. |

| Transient Directing Groups | Palladium (Pd), Rhodium (Rh) | Site-selective C(sp³)–H and C(sp²)–H arylative cyclizations. princeton.edu | Enables functionalization of typically unreactive positions. |

| Single-Atom Catalysts (SACs) | Platinum (Pt), Cobalt (Co), etc. on supports | Hydrogenation, hydrosilylation, hydroformylation. mdpi.com | High efficiency, stability, and combines benefits of homogeneous and heterogeneous systems. |

| C-H Activation Catalysis | Palladium (Pd), Copper (Cu) | Direct arylation, olefination, or amination of C-H bonds. researchgate.net | Improves atom economy by avoiding pre-functionalization steps. |

Chemoinformatics and Machine Learning in Predicting Reactivity and Designing New Syntheses

The integration of chemoinformatics and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govsemanticscholar.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. nih.govnih.gov

One key application is the prediction of reaction outcomes and selectivity . Deep learning models, such as graph neural networks, can be trained to predict the major product of a reaction, including its regioselectivity and stereoselectivity. nih.gov By representing molecules as graphs, these models can learn the complex electronic and steric factors that govern reactivity. nih.gov This predictive power is crucial for polyhalogenated compounds, where multiple reactive sites can lead to mixtures of products.

Machine learning is also accelerating retrosynthesis and pathway design . Template-based approaches use a set of known reaction rules (templates) to propose synthetic disconnections, while template-free models learn the underlying principles of chemical transformations to suggest novel and non-intuitive synthetic pathways. nih.gov

Furthermore, generative models are being developed for the de novo design of molecules with specific desired properties. acs.org These algorithms can be guided to create new structures that are synthetically accessible and possess optimized characteristics for applications in materials or medicine.

| Application Area | Machine Learning Technique | Objective | Impact on Halogenated Compound Research |

|---|---|---|---|

| Reaction Prediction | Graph Neural Networks (GNNs), Transformers | Predict the major product, yield, and selectivity of a reaction. nih.govnih.gov | Helps anticipate outcomes for novel substrates like 2,5-Dichlorofluorobenzene, reducing trial-and-error experimentation. |